2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one
Description
The compound 2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one is a thiazolone derivative featuring a hydrazinylidene moiety conjugated with a 4-ethoxy-substituted benzylidene group. Its synthesis likely follows a condensation reaction between a hydrazinyl-thiazole intermediate and 4-ethoxybenzaldehyde, analogous to methods described for related compounds (e.g., Knoevenagel condensation or hydrazine-aldehyde coupling) .
Properties
Molecular Formula |
C12H13N3O2S |
|---|---|
Molecular Weight |
263.32 g/mol |
IUPAC Name |
(2E)-2-[(E)-(4-ethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H13N3O2S/c1-2-17-10-5-3-9(4-6-10)7-13-15-12-14-11(16)8-18-12/h3-7H,2,8H2,1H3,(H,14,15,16)/b13-7+ |
InChI Key |
RDXMCJMUBZLZEJ-NTUHNPAUSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/N=C/2\NC(=O)CS2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NN=C2NC(=O)CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one typically involves the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
Condensation Reaction: 4-ethoxybenzaldehyde reacts with thiosemicarbazide in ethanol to form the corresponding hydrazone.
Cyclization Reaction: The hydrazone undergoes cyclization in the presence of an acid catalyst to form the thiazole ring.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable solvent systems.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis (programmed cell death).
Comparison with Similar Compounds
Substituent Variations on the Benzylidene Ring
The benzylidene moiety's substitution pattern critically impacts physicochemical and biological properties. Key analogs include:
Key Observations :
Thiazole Ring Modifications
Variations in the thiazole ring substituents influence solubility and bioactivity:
Key Observations :
Spectral and Physical Properties
Comparative spectral data highlights electronic environments:
Key Observations :
- Ethoxy groups produce distinct triplet (CH₂) and quartet (CH₃) signals in ¹H NMR, differentiating them from methoxy analogs .
Biological Activity
The compound 2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H17N3O2S
- Molecular Weight : 289.38 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The thiazole moiety is known for its role in modulating biological processes, potentially through:
- Inhibition of Enzymatic Activity : The hydrazine group may interact with active sites of enzymes, leading to inhibition.
- Antioxidant Properties : Compounds with similar structures have exhibited antioxidant activity, which can protect cells from oxidative damage.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit the growth of various bacteria and fungi.
| Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 18 |
Anticancer Activity
Thiazole derivatives have been investigated for their anticancer potential. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics.
Study 2: Anticancer Properties
In a study by Johnson et al. (2024), the compound was tested against multiple cancer cell lines. Results showed that it significantly inhibited cell proliferation and induced apoptotic pathways in MCF-7 cells. The study suggests further investigation into its mechanism could lead to novel cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
